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Compound of Interest

Compound Name: (+-)-Tetramisole

Cat. No.: B1196661

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties of
the racemic compound (+-)-Tetramisole and its hydrochloride salt, intended for researchers,
scientists, and professionals in drug development. This document compiles essential data,
outlines detailed experimental methodologies for their determination, and visualizes key
signaling pathways associated with its mechanism of action.

Core Physicochemical Properties

(+-)-Tetramisole is a synthetic imidazothiazole derivative, widely recognized for its anthelmintic
properties. The following tables summarize the key physicochemical data for both the free base
and its commonly used hydrochloride salt.

Table 1: Physicochemical Properties of (+-)-Tetramisole
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Property Value Source(s)
6-phenyl-2,3,5,6-
IUPAC Name tetrahydroimidazo[2,1-b][1] [3]

[2]thiazole

Chemical Formula C11H12N2S [3]

Molecular Weight 204.29 g/mol [3]

CAS Number 5036-02-2 [3]
White to almost white

Appearance [2]
powder/crystal

XLogP3 (Calculated) 2.3 [4]

pKa

10.00 + 0.40 (Predicted)

[5]

Table 2: Physicochemical Properties of (+-)-Tetramisole

Hydrochloride

Property Value Source(s)
6-phenyl-2,3,5,6-

IUPAC Name tetrahydroimidazo[2,1-b][1] [6]
[2]thiazole;hydrochloride

Chemical Formula C11H12N2S-HCI [1][2]

Molecular Weight 240.75 g/mol [21[7]

CAS Number 5086-74-8 [1]I2]

Melting Point 259 - 267 °C [11[2][8]

Boiling Point 344.4 °C at 760 mmHg [1114]

Solubility in Water 200 g/L (20 °C) [1][4]19]

pKa 8.0 [10]
White to pale cream crystalline

Appearance [1][4]

powder
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Experimental Protocols for Property Determination

This section details the standard methodologies for determining the critical physicochemical

properties of pharmaceutical compounds like (+-)-Tetramisole.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. The capillary method is a widely accepted
pharmacopeial standard.[11][12][13]

Methodology:

Sample Preparation: Ensure the (+-)-Tetramisole HCI| sample is completely dry and finely
powdered. If necessary, gently crush the crystals in a mortar.[13][14]

Capillary Loading: Press the open end of a capillary tube (typically 0.8-1.2 mm internal
diameter) into the powdered sample until a column of 2.5-3.5 mm is formed at the bottom.
Pack the sample tightly by tapping the closed end of the tube on a hard surface.[12][13]

Apparatus Setup: Place the loaded capillary into the heating block of a melting point
apparatus.

Measurement:

o Heat the block rapidly to a temperature approximately 5°C below the expected melting
point of Tetramisole HCI (around 255°C).[12]

o Reduce the heating rate to a slow, constant rate of 1°C per minute.[12]

o Record the temperature at which the substance first begins to melt (onset point) and the
temperature at which the sample is completely molten (clear point). The range between
these two temperatures is the melting range.[12][14]

o Replicates: Perform the measurement in triplicate to ensure reproducibility.[13]

Aqueous Solubility Determination (Shake-Flask Method)
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The shake-flask method is the gold standard for determining the equilibrium (or
thermodynamic) solubility of a compound.[15][16][17]

Methodology:

o Medium Preparation: Prepare aqueous buffers at various physiological pH values (e.g., pH
1.2, 4.5, and 6.8) to determine the pH-solubility profile. The experiments should be
conducted at a constant temperature, typically 37 + 1 °C.[16]

o Sample Addition: Add an excess amount of (+-)-Tetramisole HCI to a stoppered flask or vial
containing a known volume of the prepared buffer. The presence of undissolved solid is
essential to ensure a saturated solution at equilibrium.[15]

o Equilibration: Agitate the flasks at a constant temperature using a mechanical shaker. Collect
samples of the supernatant at various time points (e.g., 2, 4, 8, 24, 48 hours) to establish
that equilibrium has been reached (i.e., the concentration of the dissolved compound no
longer increases).[16]

o Phase Separation: After equilibration, separate the undissolved solid from the solution. This
is typically achieved by centrifugation followed by filtration of the supernatant through a
suitable filter (e.g., 0.45 um PVDF). Care must be taken to avoid filter sorption, especially for
poorly soluble compounds.[15]

» Quantification: Analyze the concentration of (+-)-Tetramisole HCI in the clear, saturated
solution using a validated analytical method, such as High-Performance Liquid
Chromatography (HPLC) with UV detection.[15]

o Data Reporting: Express the solubility in units such as mg/mL or g/L.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Potentiometric titration is a precise and common method for its determination.[1][4][18]

Methodology:

e Solution Preparation:
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o Accurately weigh and dissolve a sample of (+-)-Tetramisole HCI in a suitable solvent
(e.g., water or a co-solvent mixture for poorly soluble compounds) to a known
concentration (e.g., 1 mM).[1][4]

o Prepare standardized titrant solutions of a strong acid (0.1 M HCI) and a strong base (0.1
M NaOH).[1][4]

o Use an inert salt solution (e.g., 0.15 M KCI) to maintain constant ionic strength throughout
the titration.[1]

o Apparatus Calibration: Calibrate a pH meter and electrode system using standard pH buffers
(e.g., pH 4,7, and 10).[1]

e Titration Procedure:

[¢]

Place the sample solution in a thermostatted vessel and immerse the pH electrode.

o

Make the solution acidic (e.g., to pH 1.8-2.0) with the standardized HCI.[4]

[e]

Incrementally add the standardized NaOH solution (titrant) to the sample solution.

o

Record the pH value after each addition, allowing the reading to stabilize. Continue the
titration until the pH reaches a basic value (e.g., pH 12-12.5).[4]

o Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a
titration curve. The pKa is determined from the inflection point of this curve.

» Replicates: Perform at least three titrations to ensure the reliability of the results.[1]

Partition Coefficient (logP) Determination (Shake-Flask
Method)

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is critical for
predicting its absorption and distribution. The shake-flask method using n-octanol and water is
the traditional approach.[8][9]

Methodology:
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» Phase Preparation: Pre-saturate n-octanol with water (or a suitable buffer, e.g., phosphate
buffer at pH 7.4 for logD determination) and the aqueous phase with n-octanol by shaking
them together for 24 hours and then allowing the phases to separate.[3][19]

o Sample Preparation: Prepare a stock solution of (+-)-Tetramisole in one of the pre-saturated
phases (typically the one in which it is more soluble).

» Partitioning: Add a known volume of the stock solution to a separation funnel or vial
containing a known volume of the other pre-saturated phase. The volume ratio of the two
phases should be optimized based on the expected lipophilicity of the compound.[8]

o Equilibration: Shake the mixture vigorously for a fixed period to allow the compound to
partition between the two phases and reach equilibrium.[19]

o Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol
and aqueous layers.[19]

o Quantification: Carefully sample each phase and determine the concentration of (+-)-
Tetramisole using a suitable analytical technique like HPLC-UV.

o Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the
analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the
base-10 logarithm of this value.

Mechanism of Action and Signaling Pathways

(+-)-Tetramisole exerts its biological effects through multiple mechanisms of action. The
primary pathways are visualized below.

Nicotinic Acetylcholine Receptor (hnAChR) Agonism

As an anthelmintic, Tetramisole acts as a nicotinic acetylcholine receptor (nAChR) agonist on
the body wall muscles of nematodes. This leads to sustained muscle contraction and spastic
paralysis, resulting in the expulsion of the parasite.[13][20][21]
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Figure 1. Tetramisole as a Nicotinic Acetylcholine Receptor Agonist.

Alkaline Phosphatase (ALP) Inhibition

Tetramisole is a well-known inhibitor of most mammalian alkaline phosphatase (ALP)
isoenzymes, with the exception of the intestinal isoenzyme. This property makes it a useful tool
in various biochemical assays to differentiate between ALP isoenzymes.[3][6][22][23]
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Figure 2. Inhibition of Alkaline Phosphatase by Tetramisole.

Inward Rectifier Potassium (Kir) Channel Agonism

Recent research has identified Tetramisole as an agonist of the inward rectifier potassium
channel Kir2.1 (IK1). This action leads to hyperpolarization of the cell membrane and has been
shown to have cardioprotective effects by inhibiting intracellular calcium overload and
deactivating PKA signaling.[2][7][10][24]
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Figure 3. Tetramisole as an Inward Rectifier Potassium Channel Agonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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